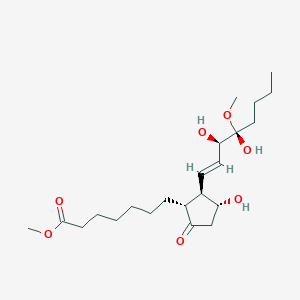![molecular formula C5H2ClIN4 B1425202 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1082950-96-6](/img/structure/B1425202.png)
4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by the presence of both chlorine and iodine substituents on the pyrazolo[3,4-d]pyrimidine core
Applications De Recherche Scientifique
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in studying cellular signaling pathways.
Mécanisme D'action
Target of Action
The primary target of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is the cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating . The compound’s action on CDK2 also impacts the phosphorylation processes in cells, which are essential for various cellular activities .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is significant inhibition of cell proliferation . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells .
Analyse Biochimique
Biochemical Properties
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . The compound inhibits CDK2, thereby affecting the progression of the cell cycle .
Cellular Effects
The compound has been shown to have significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CDK2 and inhibiting its activity . This leads to changes in gene expression and disrupts the normal progression of the cell cycle .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. The compound has shown stability and long-term effects on cellular function in in vitro studies .
Metabolic Pathways
Its interaction with CDK2 suggests it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it is likely to be found in locations where this enzyme is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves the iodination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. One common method involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the chlorine or iodine atoms.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used for coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 4-azido-3-iodo-1H-pyrazolo[3,4-d]pyrimidine or 4-chloro-3-thio-1H-pyrazolo[3,4-d]pyrimidine can be formed.
Coupling Products: Products include various aryl or alkyl derivatives of the pyrazolopyrimidine core.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine
- 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate for the synthesis of various bioactive molecules .
Propriétés
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZWLQPWGDNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718896 | |
| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082950-96-6 | |
| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B1425122.png)




![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)






